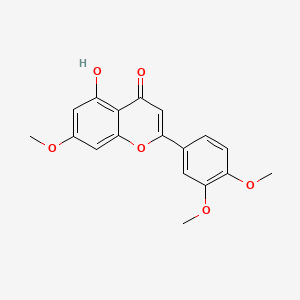

5-Hydroxy-3',4',7-trimethoxyflavone

Descripción general

Descripción

5-Hidroxi-3’,4’,7-trimetoxiflavona es un compuesto flavonoides aislado de la planta medicinal Lippia nodiflora. Este compuesto es conocido por sus propiedades antiinflamatorias, antipiréticas, antitusivas, antidiabéticas, anticancerígenas y antimelanogénicas . Ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de las enfermedades relacionadas con la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Hidroxi-3’,4’,7-trimetoxiflavona se puede lograr a través de varias reacciones químicas. Un método común implica la metilación de la luteolina, un flavonoide natural, utilizando yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción generalmente tiene lugar en un disolvente orgánico como la acetona o el dimetilsulfóxido (DMSO) en condiciones de reflujo.

Métodos de Producción Industrial

La producción industrial de 5-Hidroxi-3’,4’,7-trimetoxiflavona a menudo implica la extracción de fuentes naturales como Lippia nodiflora. El material vegetal se somete a extracción con disolvente utilizando disolventes como etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Hidroxi-3’,4’,7-trimetoxiflavona sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su dihidroflavona correspondiente.

Sustitución: Los grupos metoxilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se emplean nucleófilos como el metóxido de sodio (NaOMe) o el etóxido de sodio (NaOEt) para reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidroflavonas.

Sustitución: Varias flavonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Anticancer Properties

HTMF has been primarily studied for its potential as an anticancer agent. Research indicates that it exhibits a potent reversal effect on drug resistance in cancer cells, particularly those expressing the breast cancer resistance protein (BCRP). In a study involving human leukemia K562/BCRP cells, HTMF demonstrated a reversal index (RI50) of 7.2 nM against 7-ethyl-10-hydroxycamptothecin (SN-38), outperforming other derivatives .

Case Study: Glioblastoma Cells

In another study focusing on glioblastoma cell lines (U87MG and T98G), HTMF was evaluated for its cytotoxic effects. The results showed that HTMF significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations ranging from 25 to 150 μM. Additionally, flow cytometry revealed that HTMF induced cell cycle arrest and apoptosis in these cancer cells .

Anti-inflammatory Activity

HTMF has shown promising anti-inflammatory effects . It inhibits the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 (COX-2) in macrophage models. Specifically, HTMF significantly reduced mRNA expressions of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide-induced RAW 264.7 macrophages .

Table: Summary of Anti-inflammatory Effects

Antimicrobial Activity

HTMF exhibits notable antimicrobial properties , including antibacterial and antifungal effects. It has been reported to possess moderate antitrypanosomal activity with a minimum inhibitory concentration (MIC) of 19.0 µg/mL against Trypanosoma brucei .

Table: Antimicrobial Activity Overview

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Trypanosoma brucei | Antitrypanosomal | 19.0 |

| Staphylococcus aureus | Antibacterial | TBD |

| Candida albicans | Antifungal | TBD |

Mecanismo De Acción

El mecanismo de acción de 5-Hidroxi-3’,4’,7-trimetoxiflavona implica su interacción con varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias como TNF-α, IL-6 e IL-1β al regular a la baja la vía de señalización NF-κB.

Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al mejorar la actividad de las enzimas antioxidantes.

Anticancerígeno: Induce la apoptosis en las células cancerosas al modular la expresión de proteínas relacionadas con la apoptosis.

Comparación Con Compuestos Similares

5-Hidroxi-3’,4’,7-trimetoxiflavona se puede comparar con otros compuestos flavonoides similares:

Quercetina: Otro flavonoide con fuertes efectos antioxidantes y antiinflamatorios, pero difiere en su patrón de hidroxilación.

Estas comparaciones destacan las características estructurales únicas y las actividades biológicas de 5-Hidroxi-3’,4’,7-trimetoxiflavona, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) is a flavonoid compound known for its diverse biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

HTMF is a flavonoid with the chemical formula and a molecular weight of 332.32 g/mol. It has been isolated from various plants, including Veratrum dahuricum and Salvia euphratica , which are known for their medicinal properties .

Anticancer Activity

HTMF has been extensively studied for its anticancer properties, particularly its ability to reverse drug resistance in cancer cells. Research indicates that HTMF exhibits a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP) or ATP-binding cassette subfamily G member 2 (ABCG2).

Case Study: Drug Resistance Reversal

A study synthesized several derivatives of HTMF and evaluated their efficacy against BCRP-expressing human leukemia K562/BCRP cells. The results demonstrated that HTMF had a reversal index (RI50) of 7.2 nM, significantly stronger than other derivatives .

| Compound | RI50 (nM) | Mechanism |

|---|---|---|

| HTMF | 7.2 | Inhibits BCRP-mediated efflux |

| TMF | 18 | Less effective than HTMF |

| FTMF | 25 | Fluoro-substituted derivative |

Cytotoxic Effects

HTMF's cytotoxic effects have been evaluated in various cancer cell lines. A study focused on glioblastoma cell lines U87MG and T98G reported that HTMF treatment led to significant cell viability reduction and G0/G1 phase cell cycle arrest.

Cell Cycle Analysis

Flow cytometry analysis revealed the following results:

| Treatment Concentration (μM) | G0/G1 (%) | S (%) | G2/M (%) | Sub-G0/G1 (%) |

|---|---|---|---|---|

| Control | 80.48 ± 0.8 | 8.61 ± 2.1 | 10.46 ± 2 | 0.35 ± 0.2 |

| 39 | 85.27 ± 2.3* | 6.91 ± 2.2 | 7.58 ± 0.5* | 0.15 ± 0.05 |

| 78 | 85.82 ± 2.8* | 6.50 ± 1.8 | 7.35 ± 2.6 | 0.16 ± 0.06 |

| 156 | 89.30 ± 1.3* | 5.21 ± 1.9 | 5.24 ± 1* | 0.21 ± 0.05 |

*Statistically significant results (p < 0.05) .

The increase in G0/G1 phase cells indicates that HTMF effectively induces cell cycle arrest, which is crucial for its anticancer activity.

Other Biological Activities

Beyond its anticancer properties, HTMF has demonstrated various other biological activities:

- Antioxidant Activity : HTMF exhibits strong antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is often associated with chronic diseases.

- Antimicrobial Properties : HTMF has been reported to possess antibacterial and antifungal activities, contributing to its therapeutic potential in infectious diseases .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDQWDOVZUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183329 | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29080-58-8 | |

| Record name | Gonzalitosin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.